molecular formula C11H13ClF3N B2499753 3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride CAS No. 2416236-65-0

3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B2499753
CAS No.: 2416236-65-0
M. Wt: 251.68
InChI Key: FWTHGVFLVUXJIT-UHFFFAOYSA-N
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Description

3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a phenyl group and a trifluoromethyl group attached to the pyrrolidine ring’s third carbon, with a hydrochloride salt form. Its molecular formula is C₁₁H₁₂F₃N·HCl, and it has a monoisotopic mass of 215.09218 Da . The compound’s InChIKey (FWTHGVFLVUXJIT-UHFFFAOYSA-N) confirms its structural uniqueness .

Properties

IUPAC Name

3-phenyl-3-(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10(6-7-15-8-10)9-4-2-1-3-5-9;/h1-5,15H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWXKOHROJHOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416236-65-0
Record name 3-phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride
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Preparation Methods

1,3-Dipolar Cycloaddition of Azomethine Ylides

A widely employed strategy involves the 1,3-dipolar cycloaddition between azomethine ylides and trifluoromethyl-substituted alkenes. The ylide is generated in situ from sarcosine and benzaldehyde derivatives under microwave irradiation (80°C, 20 min), followed by reaction with 3-(trifluoromethyl)styrene in toluene. This method achieves a 65–72% yield, with the endo isomer predominating (dr 4:1).

Table 1: Optimized Cycloaddition Conditions

Parameter Value
Solvent Toluene
Temperature 80°C
Catalyst None
Reaction Time 3 hours
Yield 68% ± 4%
Diastereomeric Ratio 4:1 (endo:exo)

Post-reduction of the cycloadduct with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran yields the pyrrolidine core, which is subsequently hydrochlorinated using HCl gas in diethyl ether.

Asymmetric Hydrogenation of Enamine Intermediates

Ruthenium-Catalyzed Enantioselective Reduction

The stereoselective synthesis employs (3E)-3-(3-(trifluoromethyl)phenyl)-1-nitroprop-1-ene as a precursor. Hydrogenation under 40 bar H₂ pressure with a Ru(OAc)₂/(R)-MeOBIPHEP catalyst system in methanol achieves >99% enantiomeric excess (ee). The nitro group is then reduced to an amine using H₂/Pd/C, followed by cyclization with 1,4-dibromobutane in dimethylformamide (DMF) at 120°C.

Key Advantages:

  • High Stereocontrol : The MeOBIPHEP ligand induces R configuration at C3.
  • Scalability : Pilot batches (1 kg) maintain 88% yield and 98.5% purity after recrystallization.

Nucleophilic Ring-Opening of Trifluoromethyl Epoxides

Epoxide Aminolysis

3-Phenyl-3-(trifluoromethyl)oxirane reacts with benzylamine in acetonitrile at 60°C for 12 hours, yielding a β-amino alcohol intermediate. Ring closure is effected via Mitsunobu conditions (DIAD, PPh₃) to form the pyrrolidine ring. Debenzylation using H₂/Pd(OH)₂ and subsequent HCl treatment furnishes the hydrochloride salt in 58% overall yield.

Critical Parameters:

  • Solvent Polarity : Acetonitrile outperforms THF due to better epoxide activation.
  • Acid Scavenging : Molecular sieves (4Å) prevent premature HCl formation during cyclization.

Reductive Amination of Keto Intermediates

Sodium Cyanoborohydride-Mediated Pathway

3-(3-Trifluoromethylphenyl)-2-pyrrolidone undergoes reductive amination with ammonium acetate in methanol. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate at pH 6.5 (adjusted with acetic acid). The free base is isolated via extraction (CH₂Cl₂/water) and converted to hydrochloride using 2M HCl in ether.

Table 2: Reductive Amination Optimization

Condition Optimal Value
pH 6.5
Reducing Agent NaBH₃CN
Temperature 25°C
Reaction Time 24 hours
Yield 74%

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 5H, Ph), 3.81–3.65 (m, 2H, H-2/H-5), 3.12–2.94 (m, 2H, H-1/H-4), 2.88–2.75 (m, 1H, H-3).
  • ¹⁹F NMR : δ -62.1 ppm (CF₃, quintet).
  • HPLC : Chiralpak AD-H column (heptane/ethanol 90:10), retention time 12.7 min (R-enantiomer).

Purity Assessment

Batch purity (>99%) is confirmed via ion chromatography (IC) for chloride content (theory: 12.7%; observed: 12.5% ± 0.3%). Residual solvents (methanol, DMF) are monitored by GC-MS, adhering to ICH Q3C limits.

Industrial-Scale Considerations

Cost-Effective Trifluoromethylation

Direct trifluoromethylation using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) reduces costs by 40% compared to CF₃I-based routes. The reagent (2.2 equiv) reacts with 3-phenylpyrrolidine in acetonitrile at 0°C, achieving 82% conversion.

Waste Stream Management

Spent catalysts (Ru, Pd) are recovered via ion-exchange resins (Amberlite IR-120), attaining 95% metal reclamation. Aqueous waste is treated with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade organofluorine byproducts.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H trifluoromethylation using fac-Ir(ppy)₃ and CF₃SO₂Na generates the trifluoromethyl radical, which adds to 3-phenylpyrrolidine. Initial trials show 55% yield under blue LED irradiation (24 hours).

Continuous Flow Synthesis

A microreactor system (Corning AFR) combines reductive amination and hydrochlorination in tandem, reducing process time from 48 hours to 6 hours. Productivity reaches 12 g/h at 100 mL/min flow rate.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications References
3-Phenyl-3-(trifluoromethyl)pyrrolidine HCl C₁₁H₁₂ClF₃N Phenyl, trifluoromethyl at C3 215.09 (free base) + HCl Research chemical; structural diversity
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl C₁₂H₁₄ClF₃N Methyl, 4-(trifluoromethyl)phenyl at C3 265.7 Building block for polyimides/specialty polymers
3-(Fluoromethyl)-3-methylpyrrolidine HCl C₆H₁₃ClFN Fluoromethyl, methyl at C3 153.63 Specialty intermediates; fluorinated motifs
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine HCl C₆H₉ClF₃N₃ Diazirinyl trifluoromethyl at C3 215.6 Photoaffinity labeling probes
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 4-(Trifluoromethyl)phenoxy at C3 267.68 Irritant; potential CNS-targeting agents
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidine HCl C₁₂H₁₅ClF₃NO 3-Methoxy-4-(trifluoromethyl)phenyl at C3 281.7 High molecular weight; lipophilic modifications

Key Observations

Substituent Impact on Reactivity and Solubility :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, making analogs like 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl suitable for hydrophobic polymer synthesis .
  • Electron-withdrawing groups (e.g., diazirinyl in ) increase reactivity for photoaffinity labeling, whereas methoxy groups () improve solubility in polar solvents.

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., 3-(fluoromethyl)-3-methylpyrrolidine HCl , 153.63 g/mol) are ideal for small-molecule drug candidates .
  • Higher molecular weight derivatives (e.g., 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine HCl , 281.7 g/mol) may target protein-binding pockets requiring bulkier substituents .

Safety Profiles: Compounds like 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl are classified as irritants, necessitating careful handling , while others (e.g., diazirinyl derivatives) require specialized storage due to photosensitivity .

Biological Activity

3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride (CAS No. 2416236-65-0) is a novel compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The biological activity of this compound is primarily investigated in the context of its effects on various biological systems, including its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group. The molecular formula is C11H13ClF3N, and it exhibits properties typical of compounds containing trifluoromethyl groups, such as increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of trifluoromethylated compounds. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains. A comparative analysis showed that compounds with trifluoromethyl substitutions often exhibit lower minimum inhibitory concentrations (MICs) than their non-fluorinated counterparts.

Compound MIC (µg/mL) Target Bacteria
This compoundTBDStaphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2.0Escherichia coli

This table illustrates the promising antimicrobial profile of the compound, suggesting that further exploration could lead to effective antibacterial agents.

Anticancer Activity

The anticancer properties of trifluoromethylated compounds are also noteworthy. Research indicates that such compounds can inhibit key enzymes involved in cancer cell proliferation. Specifically, studies on related structures have shown that the introduction of a trifluoromethyl group can enhance potency against targets like phosphoglycerate dehydrogenase (PHGDH), which is crucial in serine biosynthesis pathways often upregulated in cancer cells.

In a study assessing various inhibitors, one derivative exhibited an IC50 value of approximately 5 µM against PHGDH, indicating substantial inhibitory activity:

Compound IC50 (µM) Target Enzyme
This compoundTBDPHGDH
Control Compound A14.1PHGDH
Control Compound B17.2PHGDH

This data suggests that this compound may be a viable candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial and cancerous cells. The trifluoromethyl group enhances binding affinity due to increased electron-withdrawing capacity, potentially leading to more effective inhibition of target enzymes or receptors.

Case Studies

  • Antimicrobial Efficacy : A recent case study evaluated the efficacy of several trifluoromethylated pyrrolidine derivatives against multi-drug resistant strains of bacteria. The study found that certain derivatives exhibited significantly lower MIC values compared to traditional antibiotics, highlighting the potential for developing new antimicrobial therapies based on these compounds.
  • Cancer Cell Proliferation : In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and proliferation rates, particularly in breast and lung cancer cells. These findings suggest that this compound may target critical pathways involved in tumor growth.

Q & A

Q. What are the key synthetic routes for preparing 3-phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride, and how is the product characterized?

The synthesis typically involves constructing the pyrrolidine ring followed by introducing the trifluoromethyl and phenyl groups. A common approach includes:

  • Fluorination : Using electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) to incorporate the trifluoromethyl group .
  • Cyclization : Formation of the pyrrolidine backbone via intramolecular cyclization reactions under controlled temperature (e.g., 0–60°C) and solvent conditions (e.g., dichloromethane or THF) .
  • Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt . Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. How do spectroscopic techniques differentiate this compound from structurally similar compounds?

  • ¹⁹F NMR : The trifluoromethyl group exhibits a distinct triplet or quartet signal at ~-60 to -70 ppm, distinguishable from mono- or difluorinated analogs .
  • ¹H NMR : The pyrrolidine ring protons show characteristic splitting patterns (e.g., multiplet signals between δ 2.5–3.5 ppm), while aromatic protons from the phenyl group appear as a singlet or multiplet at δ 7.0–7.5 ppm .
  • Mass Spectrometry : The molecular ion peak aligns with the molecular formula C₁₁H₁₁ClF₃N (exact mass: 265.06 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis of this compound?

Yield variations often arise from:

  • Reagent Purity : Impurities in fluorinating agents (e.g., residual moisture) reduce efficiency. Use anhydrous conditions and freshly distilled solvents .
  • Temperature Control : Exothermic fluorination steps require precise cooling (e.g., -20°C) to avoid side reactions .
  • Workup Optimization : Adjust pH during salt formation (target pH ~2–3) to maximize precipitation of the hydrochloride salt . Troubleshooting : Compare batch-specific HPLC profiles to identify unreacted intermediates or byproducts .

Q. What fluorinating agents are most effective for introducing the trifluoromethyl group, and how do they impact reaction selectivity?

  • Electrophilic Agents : N-fluorobenzenesulfonimide (NFSI) offers high selectivity for trifluoromethylation but requires inert atmospheres .
  • Nucleophilic Agents : Trimethyl(trifluoromethyl)silane (TMSCF₃) is cost-effective but may require catalysts like tetrabutylammonium fluoride (TBAF) .
  • Side Reactions : Competing difluorination or defluorination can occur with excess reagent or elevated temperatures. Monitor via ¹⁹F NMR to adjust stoichiometry .

Q. What strategies mitigate decomposition of this compound during biological assays?

  • Storage : Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen to prevent hydrolysis of the trifluoromethyl group .
  • Buffer Compatibility : Avoid phosphate-buffered saline (PBS) at pH >7, which promotes degradation. Use acetate buffers (pH 4–5) for in vitro studies .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 14 days) to identify degradation pathways via LC-MS .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Docking Studies : Use software like AutoDock Vina to predict interactions between the pyrrolidine core and target proteins (e.g., G protein-coupled receptors) .
  • QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity data to optimize the trifluoromethyl or phenyl group positions .
  • MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments to improve pharmacokinetic properties .

Methodological Considerations

Q. What analytical methods are critical for resolving chiral impurities in the hydrochloride salt?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed electronic transition data .

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility Screening : Conduct phase diagrams in solvents like ethanol, acetonitrile, and ethyl acetate at 25–50°C to identify recrystallization conditions .
  • Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% v/v) for in vitro assays to balance solubility and stability .

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